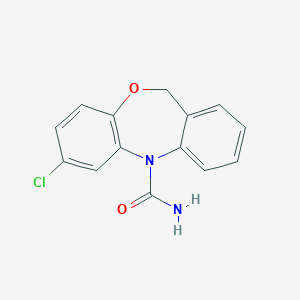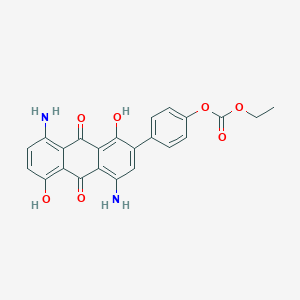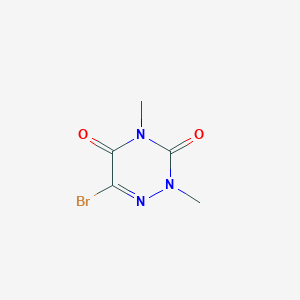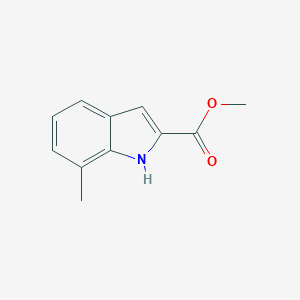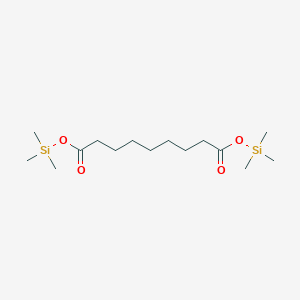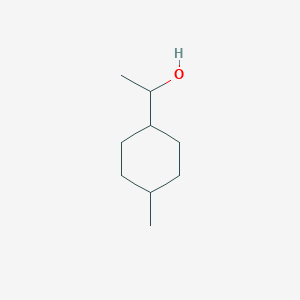
1-(4-Methylcyclohexyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylcyclohexyl)ethanol, also known as MCHM, is a chemical compound that has gained attention for its various scientific research applications. It is a clear, colorless liquid that has a faint odor and is soluble in water. MCHM is commonly used as a solvent, surfactant, and in the production of various chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Methylcyclohexyl)ethanol is not well understood. However, it is believed that 1-(4-Methylcyclohexyl)ethanol interacts with various biological molecules, such as proteins and lipids, which can lead to changes in their structure and function.
Biochemische Und Physiologische Effekte
1-(4-Methylcyclohexyl)ethanol has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can protect against oxidative stress. 1-(4-Methylcyclohexyl)ethanol has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Methylcyclohexyl)ethanol has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound. It is also relatively stable and has a long shelf life. However, 1-(4-Methylcyclohexyl)ethanol has some limitations for use in lab experiments. It has a low boiling point and can evaporate quickly, which can make it difficult to work with. It is also a relatively toxic compound and requires proper handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Methylcyclohexyl)ethanol. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of 1-(4-Methylcyclohexyl)ethanol and its potential use in the treatment of various diseases. Additionally, there is interest in exploring the use of 1-(4-Methylcyclohexyl)ethanol in the production of novel materials and in the development of new chemical processes.
Synthesemethoden
1-(4-Methylcyclohexyl)ethanol is synthesized through the reaction between 4-methylcyclohexanone and ethylene oxide in the presence of a catalyst. The reaction results in the formation of 1-(4-Methylcyclohexyl)ethanol and a small amount of a byproduct, 4-methylcyclohexanol. The synthesis method is relatively simple and has been widely used in industrial applications.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylcyclohexyl)ethanol has been used in various scientific research applications due to its unique chemical properties. It has been used as a solvent in the extraction of various organic compounds, such as essential oils and plant extracts. 1-(4-Methylcyclohexyl)ethanol has also been used as a surfactant in the production of nanoparticles and in the stabilization of emulsions.
Eigenschaften
CAS-Nummer |
18446-94-1 |
|---|---|
Produktname |
1-(4-Methylcyclohexyl)ethanol |
Molekularformel |
C9H18O |
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
1-(4-methylcyclohexyl)ethanol |
InChI |
InChI=1S/C9H18O/c1-7-3-5-9(6-4-7)8(2)10/h7-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
KAUADGCMTGZSPE-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C(C)O |
Kanonische SMILES |
CC1CCC(CC1)C(C)O |
Andere CAS-Nummern |
18446-94-1 18446-93-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



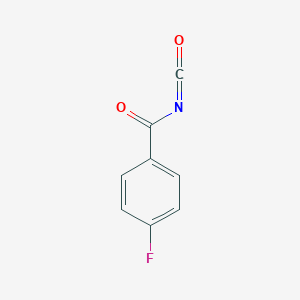
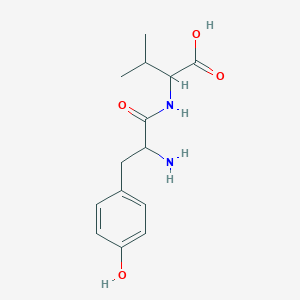
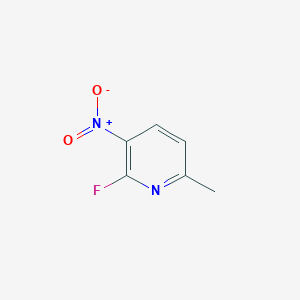
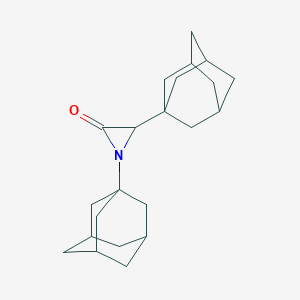
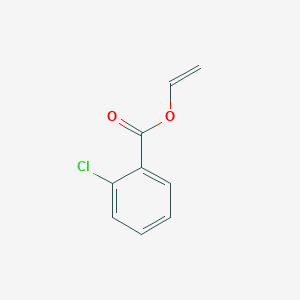
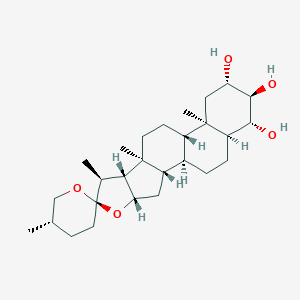
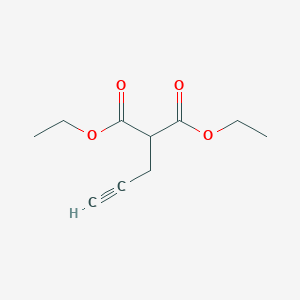
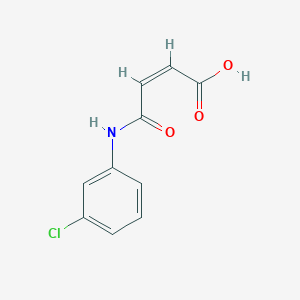
![Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B99406.png)
